molecular formula C11H16N2O2 B12999100 6-(tert-Butylamino)-2-methylnicotinic acid

6-(tert-Butylamino)-2-methylnicotinic acid

Cat. No.: B12999100
M. Wt: 208.26 g/mol
InChI Key: PDYIYPCXCCSORZ-UHFFFAOYSA-N
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Description

6-(tert-Butylamino)-2-methylnicotinic acid: is an organic compound belonging to the class of nicotinic acids This compound features a tert-butylamino group attached to the 6-position and a methyl group at the 2-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylamino)-2-methylnicotinic acid typically involves the following steps:

    Nitration: The starting material, 2-methylnicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with tert-butyl chloride in the presence of a base like sodium hydroxide to form the tert-butylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nicotinic acid ring, potentially converting it into a dihydropyridine derivative.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted nicotinic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(tert-Butylamino)-2-methylnicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of nicotinic acid derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medical applications include the development of new drugs targeting nicotinic acid receptors. Its structural similarity to other nicotinic acid derivatives makes it a candidate for drug design and discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 6-(tert-Butylamino)-2-methylnicotinic acid exerts its effects involves its interaction with specific molecular targets, such as nicotinic acid receptors. The tert-butylamino group may enhance binding affinity and selectivity, while the methyl group can influence the compound’s pharmacokinetic properties. The pathways involved include receptor activation or inhibition, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, lacking the tert-butylamino and methyl groups.

    6-Aminonicotinic Acid: Similar structure but without the tert-butyl group.

    2-Methylnicotinic Acid: Lacks the tert-butylamino group.

Uniqueness

6-(tert-Butylamino)-2-methylnicotinic acid is unique due to the presence of both the tert-butylamino and methyl groups. These substituents confer distinct chemical and biological properties, such as increased lipophilicity and potential for selective receptor binding, distinguishing it from other nicotinic acid derivatives.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(tert-butylamino)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7-8(10(14)15)5-6-9(12-7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15)

InChI Key

PDYIYPCXCCSORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)(C)C)C(=O)O

Origin of Product

United States

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